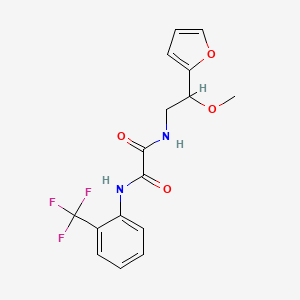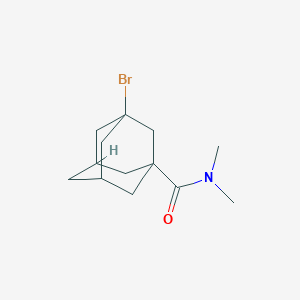
3-bromo-N,N-dimethyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N,N-dimethyladamantane-1-carboxamide (3-Bromo-DMAC) is a versatile organic compound that is found in a variety of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used as a starting material for various synthetic processes and has a wide range of applications in the synthesis of small molecules and drugs. 3-Bromo-DMAC is also known as an anti-inflammatory agent and has been studied for its potential therapeutic effects.
Scientific Research Applications
3-Bromo-DMAC has been studied extensively for its potential therapeutic applications and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in preclinical studies to investigate the effects of inflammation, cancer, and oxidative stress on the body. In addition, 3-Bromo-DMAC has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mechanism of Action
The exact mechanism of action of 3-Bromo-DMAC is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-Bromo-DMAC has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
In preclinical studies, 3-Bromo-DMAC has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal models, 3-Bromo-DMAC has been found to reduce inflammation in the brain, reduce tumor growth, and protect against oxidative stress. In addition, 3-Bromo-DMAC has been found to reduce the production of pro-inflammatory cytokines and leukotrienes, and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-DMAC in laboratory experiments has several advantages and limitations. One advantage is that 3-Bromo-DMAC is a relatively non-toxic compound, which makes it suitable for use in laboratory experiments. In addition, 3-Bromo-DMAC is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the use of 3-Bromo-DMAC in laboratory experiments is limited by the fact that it is not approved for use in humans, and thus cannot be used for clinical studies.
Future Directions
The potential therapeutic applications of 3-Bromo-DMAC are still being explored. Future research should focus on the development of more effective and safe formulations of 3-Bromo-DMAC for use in clinical studies. In addition, further research is needed to investigate the potential of 3-Bromo-DMAC in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research is needed to better understand the exact mechanism of action of 3-Bromo-DMAC and to explore its potential applications in other areas, such as cancer and oxidative stress.
Synthesis Methods
3-Bromo-DMAC can be synthesized via a variety of methods, including the reaction of 3-bromo-1,2-dimethyladamantane with acetic anhydride in the presence of pyridine. The reaction is conducted at room temperature for several hours, and the product is purified by column chromatography. The synthesis of 3-Bromo-DMAC has also been reported using a Grignard reaction, in which 3-bromo-1,2-dimethyladamantane is reacted with an alkyl halide in the presence of a catalyst. The product is then purified by recrystallization.
properties
IUPAC Name |
3-bromo-N,N-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(2)11(16)12-4-9-3-10(5-12)7-13(14,6-9)8-12/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOZQYKVBDMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

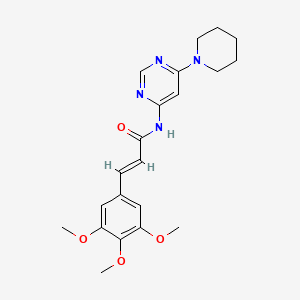
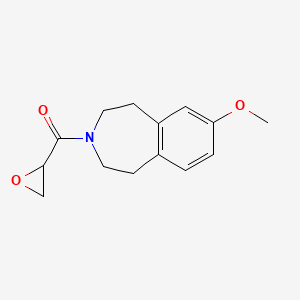
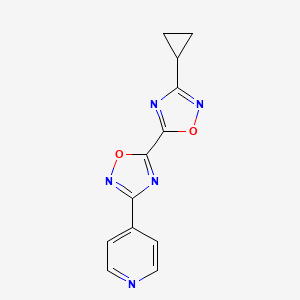


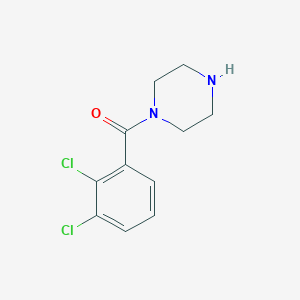
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
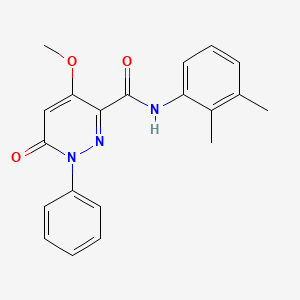
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
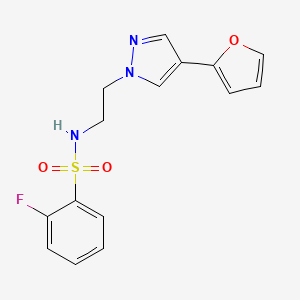
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
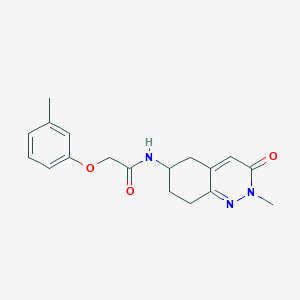
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
